OX1R Potency and Selectivity Profile vs. Endogenous Dual Agonist Orexin A
The target compound (R)-YNT-3708 exhibits low-nanomolar potency at OX1R (EC50 = 7.48 nM) and demonstrates a 22.5-fold selectivity for OX1R over OX2R, with an EC50 ratio of OX2R/OX1R = 22.5 [1]. In contrast, the endogenous dual agonist orexin A binds both receptors with similar affinity, displaying an EC50 of approximately 34 nM at OX1R and 60 nM at OX2R in calcium mobilization assays, resulting in a non-selective profile with an OX2R/OX1R EC50 ratio of roughly 1.8 . This 12.5-fold improvement in selectivity ratio (22.5 vs. 1.8) for the target compound over orexin A establishes its utility for OX1R-specific pathway interrogation.
| Evidence Dimension | OX1R Functional Activity (EC50) and Receptor Selectivity (OX2R/OX1R EC50 Ratio) |
|---|---|
| Target Compound Data | OX1R EC50 = 7.48 nM; OX2R/OX1R EC50 ratio = 22.5 |
| Comparator Or Baseline | Orexin A: OX1R EC50 ≈ 34 nM; OX2R/OX1R EC50 ratio ≈ 1.8 |
| Quantified Difference | Target compound is 4.5-fold more potent at OX1R and 12.5-fold more selective for OX1R over OX2R. |
| Conditions | In vitro calcium mobilization assays in recombinant cell lines expressing human OX1R and OX2R. |
Why This Matters
This quantitative improvement in both potency and, critically, receptor selectivity allows for the specific activation of OX1R-mediated pathways, a capability that the non-selective endogenous ligand orexin A cannot provide for mechanistic studies.
- [1] Iio K, et al. Design and Synthesis of Orexin 1 Receptor-Selective Agonists. J Med Chem. 2023;66(8):5453-5464. View Source
